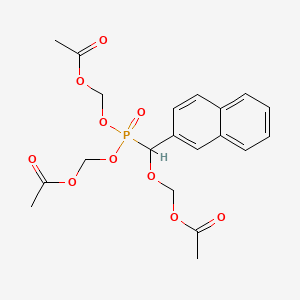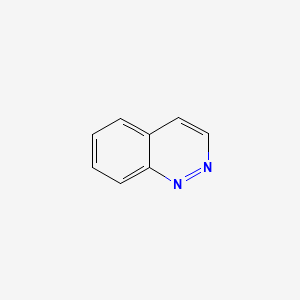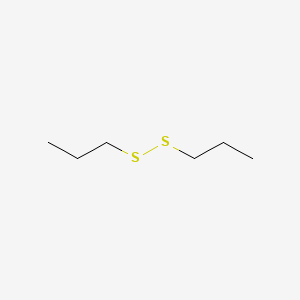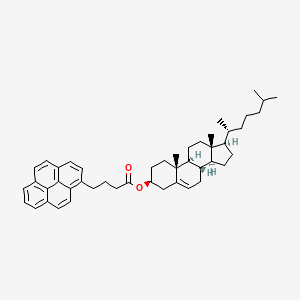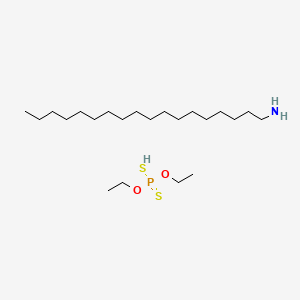![molecular formula C20H23Br2N3O2 B1195980 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid CAS No. 39669-49-3](/img/structure/B1195980.png)
2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid is a complex organic compound with the molecular formula C20H23Br2N3O2 and a molecular weight of 497.22352 . This compound is characterized by its azo group (-N=N-) and the presence of bromine atoms, which contribute to its unique chemical properties.
準備方法
The synthesis of 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid involves multiple steps. One common synthetic route includes the reaction of 2-toluidine with 2-bromopropylamine to form an intermediate, which is then diazotized and coupled with benzoic acid. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the azo bond.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality product output.
化学反応の分析
2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The azo group can undergo reduction to form amines, which then interact with biological molecules. The bromine atoms also play a role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
Similar compounds to 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid include:
2-[[4-[Bis(2-chloropropyl)amino]-2-tolyl]azo]benzoic acid: Similar structure but with chlorine atoms instead of bromine.
2-[[4-[Bis(2-iodopropyl)amino]-2-tolyl]azo]benzoic acid: Contains iodine atoms, which affect its reactivity and applications.
2-[[4-[Bis(2-fluoropropyl)amino]-2-tolyl]azo]benzoic acid:
特性
CAS番号 |
39669-49-3 |
|---|---|
分子式 |
C20H23Br2N3O2 |
分子量 |
497.2 g/mol |
IUPAC名 |
2-[[4-[bis(2-bromopropyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H23Br2N3O2/c1-13-10-16(25(11-14(2)21)12-15(3)22)8-9-18(13)23-24-19-7-5-4-6-17(19)20(26)27/h4-10,14-15H,11-12H2,1-3H3,(H,26,27) |
InChIキー |
IUBPTOPNFAZJQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CC(C)Br)CC(C)Br)N=NC2=CC=CC=C2C(=O)O |
正規SMILES |
CC1=C(C=CC(=C1)N(CC(C)Br)CC(C)Br)N=NC2=CC=CC=C2C(=O)O |
| 39669-49-3 | |
同義語 |
2-(4'-di(2''-bromopropyl)aminophenylazo)benzoic acid CB 10252 CB-10-252 CB-10252 NSC 240419 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


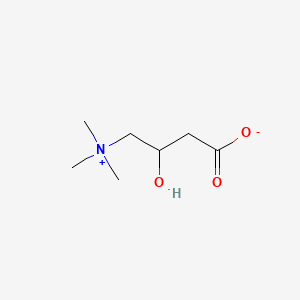

![5-bromo-N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1195901.png)
